![molecular formula C25H27N3O2S B2600204 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide CAS No. 955257-50-8](/img/structure/B2600204.png)
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is a useful research compound. Its molecular formula is C25H27N3O2S and its molecular weight is 433.57. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
Elucidation of Metabolic Pathways in Humans : A study investigated the disposition, metabolism, and elimination of almorexant, a tetrahydroisoquinoline derivative, revealing extensive metabolism and predominant excretion of metabolites in feces in humans (Dingemanse et al., 2013). This research highlights the complexity of metabolic pathways involving tetrahydroisoquinoline structures, which could be relevant for understanding the metabolism of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide.
Assessment of Cellular Proliferation in Tumors : The use of N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) for imaging tumor proliferation by PET in patients indicates the potential diagnostic applications of dihydroisoquinolinyl derivatives in oncology (Dehdashti et al., 2013).
Potential Therapeutic Effects and Mechanisms
Evaluation of Neurotoxicity and Neuroprotection : Research into the N-methylation ability for azaheterocyclic amines in Parkinson's disease patients compared to controls suggests a possible link between the metabolism of isoquinoline compounds and neurological conditions, which could inform therapeutic strategies (Aoyama et al., 2000).
Radioprotection by Novel Compounds : A study on the radioprotective effects of S-phenethyl formamidino 4(N-ethyl isothioamide) morpholine dihydrochloride against radiation-induced damage highlights the potential for using specific compounds to mitigate the adverse effects of radiation, which could be an area of application for compounds with similar chemical structures (Hasan Ss et al., 1983).
properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2S/c29-24(26-13-10-19-6-2-1-3-7-19)25(30)27-16-23(22-12-15-31-18-22)28-14-11-20-8-4-5-9-21(20)17-28/h1-9,12,15,18,23H,10-11,13-14,16-17H2,(H,26,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQBPCDOIXBXCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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